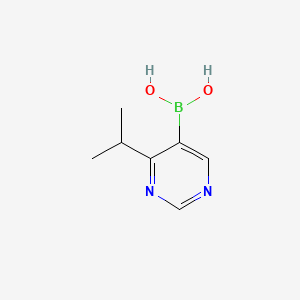

4-Isopropylpyrimidine-5-boronic acid

Description

Properties

IUPAC Name |

(4-propan-2-ylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZXLPHORPDPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CN=C1C(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657445 | |

| Record name | [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-27-5 | |

| Record name | B-[4-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Propan-2-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-isopropylpyrimidine-5-boronic acid chemical properties

This compound is a versatile and highly effective building block for the synthesis of complex, biologically relevant molecules. Its favorable reactivity profile in Suzuki-Miyaura couplings allows for the reliable installation of the 4-isopropylpyrimidine moiety. [1]By understanding the underlying reaction mechanism and adhering to robust experimental protocols, researchers can leverage this reagent to accelerate the discovery and development of novel chemical entities for a wide range of applications, from pharmaceuticals to advanced materials. [14]

References

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. St. Olaf College. [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. ResearchGate. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

4-Isopropylphenylboronic acid | C9H13BO2. PubChem - NIH. [Link]

-

The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound, 95% | CymitQuimica [cymitquimica.com]

- 6. This compound, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure, Bonding, and Application of 4-Isopropylpyrimidine-5-boronic Acid in Medicinal Chemistry

Executive Summary: In the landscape of modern drug discovery, heterocyclic boronic acids have emerged as exceptionally versatile scaffolds. Their unique electronic properties and reactivity profile make them indispensable tools for medicinal chemists. This guide provides a detailed examination of 4-isopropylpyrimidine-5-boronic acid, a molecule that merges the crucial pharmacophoric features of a pyrimidine ring with the covalent-binding and cross-coupling capabilities of a boronic acid. We will dissect its molecular structure, explore the nuances of its chemical bonding, and contextualize its reactivity and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyrimidine Boronic Acids

The incorporation of boron into drug candidates has evolved from a niche curiosity to a mainstream strategy, largely demystifying early concerns about toxicity.[1] The approval of drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam solidified the therapeutic potential of the boronic acid moiety.[1][2] This functional group is not merely a passive structural element; its Lewis acidic boron atom is a key pharmacophore capable of forming reversible covalent bonds with target proteins, often acting as a transition-state analog to inhibit enzymes like serine proteases.[3][4]

When the boronic acid group is appended to a pyrimidine core, the resulting molecule becomes particularly powerful. Pyrimidine rings are privileged structures in medicinal chemistry, forming the backbone of many natural and synthetic bioactive compounds, including the nucleobases of DNA and RNA.[5] They provide a rigid scaffold with defined vectors for substitution and offer multiple hydrogen bond donors and acceptors. This compound exemplifies this synergy, presenting a valuable building block for creating complex molecular architectures and a potential lead compound for targeted therapies.[6][7]

Molecular Structure and Bonding Analysis

A thorough understanding of a molecule's structure and bonding is fundamental to predicting its reactivity, designing derivatives, and interpreting its biological activity.

Core Chemical Identity

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 913835-27-5 | [8][9] |

| Molecular Formula | C₇H₁₁BN₂O₂ | [8] |

| Molecular Weight | 165.99 g/mol | [8][9] |

| Purity | Typically ≥95% | [8] |

Structural and Bonding Elucidation

The molecule can be deconstructed into three key components: the pyrimidine core, the isopropyl substituent, and the boronic acid functional group.

-

The Pyrimidine Core: This six-membered aromatic heterocycle contains two nitrogen atoms at positions 1 and 3. The carbon and nitrogen atoms of the ring are sp² hybridized, resulting in a planar geometry. The nitrogen atoms are electronegative, rendering the ring electron-deficient and influencing its reactivity and interaction with biological targets.

-

The Isopropyl Group: Attached at position 4, this alkyl group consists of sp³ hybridized carbons. It introduces a non-polar, sterically bulky feature to the molecule, which can be critical for fitting into hydrophobic pockets within an enzyme's active site.

-

The Boronic Acid Moiety (-B(OH)₂): This is the molecule's most defining functional group. The central boron atom is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. Crucially, this leaves the boron atom with a vacant p-orbital, making it electron-deficient and a potent Lewis acid. This electronic feature is the basis for its ability to accept a pair of electrons from a nucleophile (e.g., a serine residue in an enzyme) and its utility in palladium-catalyzed cross-coupling reactions.[2]

Solid-State Conformation and Intermolecular Forces

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies of other boronic acids provide a reliable model for its solid-state behavior.[4][5][10] In the solid state, boronic acids rarely exist as discrete monomers. The hydroxyl groups are potent hydrogen bond donors and acceptors, leading to the formation of highly stable, hydrogen-bonded dimers or extended polymeric networks. This self-assembly is a critical factor in the material's physical properties, such as melting point and solubility.

Caption: Potential hydrogen-bonding dimer formation in boronic acids.

Synthesis and Spectroscopic Characterization

The synthesis and analytical confirmation of molecular structure are foundational activities in chemical and pharmaceutical development.

A Plausible Synthetic Pathway

While specific vendor synthesis routes are proprietary, a common and effective method for preparing aryl and heteroaryl boronic acids involves the lithiation of a halogenated precursor followed by quenching with a borate ester.[11] This approach offers high yields and is adaptable for large-scale production.

Caption: Generalized workflow for the synthesis of pyrimidine boronic acids.

Experimental Causality:

-

Why -78°C? The lithiation reaction is highly exothermic and the resulting organolithium intermediate is unstable at higher temperatures. Performing the reaction at dry ice/acetone temperatures is critical to prevent side reactions and decomposition.

-

Why Triisopropyl Borate? This reagent is an excellent source of electrophilic boron. Its bulky isopropyl groups help to prevent the formation of over-borylated byproducts.

-

Why Acidic Hydrolysis? The initial reaction forms a borate ester, which must be hydrolyzed under acidic conditions to yield the final, free boronic acid.

Expected Spectroscopic Profile

Spectroscopic analysis provides the definitive confirmation of a molecule's structure. Below is a table of expected data for this compound, based on its constituent functional groups.

| Technique | Expected Observations |

| ¹H NMR | ~9.0-9.2 ppm (s, 1H): H2 proton of pyrimidine ring. ~8.7-8.9 ppm (s, 1H): H6 proton of pyrimidine ring. ~5.0-7.0 ppm (br s, 2H): -B(OH)₂ protons, often exchangeable and broad. ~3.0-3.3 ppm (sept, 1H): Isopropyl -CH proton. ~1.2-1.4 ppm (d, 6H): Isopropyl -CH₃ protons. |

| ¹³C NMR | ~155-165 ppm: Pyrimidine ring carbons (C2, C4, C6). Carbon attached to Boron: Signal may be broad or unobserved due to quadrupolar relaxation. ~30-35 ppm: Isopropyl -CH carbon. ~20-25 ppm: Isopropyl -CH₃ carbons. |

| FTIR (cm⁻¹) | ~3200-3500 (broad): O-H stretching from the boronic acid. ~2900-3000: C-H stretching (aliphatic and aromatic). ~1550-1600: C=N and C=C stretching from the pyrimidine ring. ~1300-1400: B-O stretching. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 167.0 |

Reactivity and Application in Medicinal Chemistry

The true value of this compound lies in its dual functionality: as a reactive pharmacophore and as a versatile synthetic intermediate.

The Boronic Acid as a Covalent Warhead

A primary application of boronic acids in drug design is their use as inhibitors of serine hydrolases (e.g., proteases, β-lactamases).[3][4] The Lewis acidic, sp²-hybridized boron atom is perfectly poised to interact with the nucleophilic hydroxyl group of a catalytic serine residue in an enzyme's active site. This interaction leads to the formation of a stable, tetrahedral (sp³-hybridized) boronate adduct, effectively mimicking the transition state of the enzymatic reaction and blocking its catalytic cycle.[4] This covalent yet often reversible binding can lead to inhibitors with high potency and prolonged duration of action.

Caption: Covalent interaction of a boronic acid with a serine residue.

Utility in Suzuki-Miyaura Cross-Coupling

Beyond its role as a pharmacophore, this compound is an invaluable building block in organic synthesis.[1] It is an ideal substrate for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This palladium-catalyzed reaction allows chemists to efficiently couple the pyrimidine core to a wide array of aryl or heteroaryl halides. This capability is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of large libraries of diverse compounds for high-throughput screening, which accelerates the discovery of new drug candidates.[6]

Potential as a VCP/p97 Inhibitor

Recent research has highlighted pyrimidine-containing boronic acids as potent inhibitors of Valosin-Containing Protein (VCP/p97), an enzyme critical to the ubiquitin-proteasome system and an attractive target for cancer therapy.[3][7] A 2021 study in Bioorganic & Medicinal Chemistry detailed the discovery of novel pyrimidine-boronic acid inhibitors of VCP/p97, demonstrating that this chemical class can achieve potent enzymatic inhibition with IC₅₀ values in the nanomolar range.[7] The this compound scaffold fits the general structure-activity relationships described, suggesting it is a promising starting point for developing potent and selective VCP/p97 inhibitors.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic tool for the modern drug developer. Its structure is a deliberate fusion of a biologically relevant heterocycle and a uniquely reactive functional group. The sp²-hybridized boron atom provides a gateway to both potent covalent enzyme inhibition and versatile synthetic elaboration via cross-coupling chemistry. Understanding the interplay between its planar geometry, Lewis acidity, and hydrogen-bonding potential is key to unlocking its full potential. Future research will likely focus on synthesizing derivatives to probe structure-activity relationships against targets like VCP/p97, as well as incorporating this scaffold into more complex molecules to address a wide spectrum of diseases.

References

- The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Zhang Y, Xie X, et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry.

- Comparative Analysis of Pyrimidine Boronic Acid Derivatives: A Guide to Structure-Activity Relationships. BenchChem.

- This compound, 95%. CymitQuimica.

- X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. National Institutes of Health (NIH).

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- 4-Isopropylphenylboronic acid | C9H13BO2. PubChem, National Institutes of Health.

- Silva MP, Saraiva L, et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, National Institutes of Health.

- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI.

- This compound, 95% 250 mg. Thermo Fisher Scientific.

- X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate.

- X-ray crystallography. Wikipedia.

- Synthesis method of 2-amino-5-pyrimidine pinacol borate. Google Patents.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, 95% | CymitQuimica [cymitquimica.com]

- 9. This compound, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

The Mechanistic Landscape of 4-isopropylpyrimidine-5-boronic acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Convergence of Pyrimidine Versatility and Boronic Acid Reactivity

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds with reactive pharmacophores is a cornerstone of rational drug design. 4-isopropylpyrimidine-5-boronic acid emerges as a compound of significant interest, situated at the intersection of two powerful chemical motifs: the pyrimidine ring and the boronic acid functional group. The pyrimidine core is a ubiquitous feature in a vast array of biologically active molecules, including anticancer, antibacterial, antifungal, and antiviral agents, owing to its diverse hydrogen bonding capabilities and structural versatility.[1] The boronic acid moiety, on the other hand, provides a unique and potent mechanism for interacting with biological targets.[2][3]

This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound in biological systems. While direct experimental data for this specific molecule is nascent, this document will synthesize established principles from related pyrimidine-boronic acid derivatives and the broader field of boronic acid-based therapeutics to provide a predictive framework for researchers. We will delve into the fundamental biochemistry of boronic acids, explore likely enzymatic targets, and present detailed experimental protocols to facilitate the investigation of this promising compound.

Core Principles: The Unique Chemistry of Boronic Acids in a Biological Milieu

Boronic acids function as mild Lewis acids, a characteristic that underpins their unique biological activity.[3][4] Their defining feature is the ability to form reversible covalent bonds with nucleophiles, most notably the hydroxyl groups of diols and specific amino acid residues within protein active sites.[4][5] This reversible covalent inhibition offers a compelling advantage over traditional non-covalent interactions, often leading to enhanced potency and prolonged target engagement.

The boron atom in a boronic acid can exist in two hybridization states: a trigonal planar sp2 state and a tetrahedral sp3 state.[6] This flexibility allows for dynamic interactions with biological targets. Upon encountering a nucleophilic partner, such as the hydroxyl group of a serine or threonine residue in an enzyme's active site, the boron atom can transition from the sp2 to the sp3 state, forming a stable but reversible tetrahedral boronate complex.[6] This interaction is central to the inhibitory potential of boronic acid-containing drugs like the proteasome inhibitor bortezomib.[2][4]

A critical consideration for any boronic acid in a biological context is its oxidative stability. The carbon-boron bond can be susceptible to cleavage by reactive oxygen species (ROS), which can lead to metabolic inactivation.[7][8] The electronic properties of the attached aromatic or heterocyclic ring system, in this case, the 4-isopropylpyrimidine moiety, will influence this stability.

Hypothesized Mechanisms of Action for this compound

Based on the known activities of structurally related pyrimidine-boronic acid derivatives and the general reactivity of the boronic acid pharmacophore, we can postulate several high-probability mechanisms of action for this compound.

Inhibition of Serine Proteases

Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer progression. They are characterized by a catalytic triad that includes a highly reactive serine residue. Boronic acids are well-established as potent inhibitors of serine proteases, acting as transition-state analogs.[5]

The proposed mechanism involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic boron atom of this compound. This forms a stable, tetrahedral boronate adduct, effectively sequestering the catalytic serine and inhibiting the enzyme's proteolytic activity.[4] The pyrimidine core and the isopropyl substituent would be expected to engage in secondary interactions within the enzyme's specificity pockets, thereby influencing the compound's potency and selectivity for different serine proteases.

Potential Serine Protease Targets:

| Target Class | Rationale for Inhibition | Therapeutic Relevance |

| β-Lactamases | Boronic acids are known inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[9] | Overcoming antibiotic resistance in bacterial infections. |

| Fibroblast Activation Protein (FAP) | FAP is a serine protease selectively expressed in the stroma of many cancers and is implicated in tumor invasion and metastasis.[10] | Anti-cancer therapy, particularly targeting the tumor microenvironment. |

| Prolyl Oligopeptidase (PREP) | PREP is a serine protease involved in neurological and inflammatory disorders.[10] | Treatment of neurodegenerative diseases and inflammatory conditions. |

Modulation of the Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells and is a critical regulator of cellular homeostasis. The proteasome, a multi-subunit protease complex, is a key component of this system. The drug bortezomib, a dipeptide boronic acid, validated the proteasome as a therapeutic target in oncology.[11][12]

Recent studies have also identified pyrimidine-boronic acid derivatives as potent inhibitors of Valosin-Containing Protein (VCP/p97), an AAA+ ATPase that functions upstream of the proteasome in the UPS.[9][13] VCP/p97 is essential for the extraction of ubiquitinated proteins from cellular compartments for subsequent degradation by the proteasome.[13]

Therefore, this compound could potentially inhibit the UPS at two key nodes:

-

Direct Proteasome Inhibition: The boronic acid moiety could interact with the N-terminal threonine residue in the catalytic β-subunits of the 20S proteasome, similar to bortezomib.[2] This would lead to an accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[14]

-

VCP/p97 Inhibition: The compound could bind to and inhibit the ATPase activity of VCP/p97, disrupting the processing of ubiquitinated proteins and inducing cellular stress.[13]

Diagram of Potential UPS Inhibition by this compound:

Caption: Potential inhibition points of this compound in the Ubiquitin-Proteasome System.

Kinase Inhibition

While less common than serine protease inhibition, boronic acids have been explored as kinase inhibitors. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. It is plausible that the pyrimidine core of this compound could anchor the molecule in the ATP-binding pocket of a kinase, positioning the boronic acid to form a covalent interaction with a nearby nucleophilic residue, such as a cysteine or lysine, or to engage in unique hydrogen bonding interactions.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that is a key signaling node in inflammatory pathways. Pyrimidine-based inhibitors of IRAK4 are actively being investigated, and the incorporation of a boronic acid could offer a novel binding mode.[9]

Experimental Protocols for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action of this compound, a tiered experimental approach is recommended.

Protocol 1: General Cytotoxicity and Target Class Identification

Objective: To determine the cytotoxic potential of the compound and to gain initial insights into the general class of its biological target.

Methodology:

-

Cell Viability Assays:

-

Utilize a panel of cancer cell lines (e.g., multiple myeloma cell line RPMI-8226 for proteasome inhibition, and various solid tumor lines).

-

Treat cells with a dose-response range of this compound for 24, 48, and 72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay to determine the IC50 value.

-

-

Broad-Spectrum Protease and Kinase Panel Screening:

-

Submit the compound for screening against a commercially available panel of recombinant human proteases (including various serine proteases) and kinases.

-

This will provide a rapid assessment of the compound's selectivity and identify high-affinity targets for further investigation.

-

Protocol 2: In-depth Investigation of Proteasome and VCP/p97 Inhibition

Objective: To specifically determine if this compound inhibits the ubiquitin-proteasome system.

Methodology:

-

In Vitro Proteasome Activity Assay:

-

Use purified 20S human proteasome.

-

Measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific fluorogenic substrates (e.g., Suc-LLVY-AMC, Boc-LRR-AMC, and Z-LLE-AMC, respectively).

-

Incubate the proteasome with varying concentrations of the test compound prior to substrate addition.

-

Monitor fluorescence over time to determine the rate of substrate cleavage and calculate the IC50 for each activity.

-

-

Cellular Ubiquitinated Protein Accumulation Assay (Western Blot):

-

Treat a relevant cell line (e.g., RPMI-8226) with the test compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 4, 8, 12, 24 hours). Bortezomib should be used as a positive control.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Perform a Western blot using an antibody specific for ubiquitin to visualize the accumulation of polyubiquitinated proteins. An increase in high molecular weight ubiquitin smears indicates proteasome inhibition.

-

-

VCP/p97 ATPase Activity Assay:

-

Utilize recombinant human VCP/p97.

-

Measure the ATPase activity by quantifying the release of inorganic phosphate from ATP, for example, using a malachite green-based assay.

-

Determine the IC50 of this compound for VCP/p97 ATPase activity.

-

Workflow for Investigating UPS Inhibition:

Caption: Experimental workflow for elucidating the potential UPS inhibitory activity of the compound.

Future Directions and Conclusion

This compound represents a molecule with significant therapeutic potential, leveraging the advantageous properties of both the pyrimidine scaffold and the boronic acid pharmacophore. The mechanisms of action outlined in this guide – namely serine protease inhibition, modulation of the ubiquitin-proteasome system, and potential kinase inhibition – provide a rational starting point for its biological characterization.

The immediate research priorities should focus on the synthesis and in vitro evaluation of this compound against the proposed target classes. Subsequent structure-activity relationship (SAR) studies, guided by co-crystal structures of the compound with its target enzymes, will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. While the inherent oxidative instability of boronic acids is a potential challenge, modern medicinal chemistry offers strategies to mitigate this liability, ensuring that the therapeutic promise of molecules like this compound can be fully realized.[7][8] This guide serves as a foundational resource for scientists and researchers embarking on the exciting journey of exploring the biological activities of this and related pyrimidine-boronic acid derivatives.

References

- The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Zhang, Y., Xie, X., Wang, X., Wen, T., Zhao, C., Liu, H., Zhao, B., & Zhu, Y. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. [Link]

- He, Y., et al. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH.

- Rainey, M. A., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.

- Comparative Analysis of Pyrimidine Boronic Acid Derivatives: A Guide to Structure-Activity Relationships. (n.d.). Benchchem.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). MDPI.

- Boronic acid. (n.d.). In Wikipedia.

- The Things You Need To Know About Boronic Acids. (2023, May 8). Labinsights.

- Recent Advances in Pyrimidine-Based Drugs. (2023). MDPI.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.).

- This compound, 95%. (n.d.). CymitQuimica.

- Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). PMC - NIH.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central.

- This compound, 95% 250 mg. (n.d.). Thermo Fisher Scientific.

- Boronic ester and acid compounds. (n.d.). Google Patents.

- Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. (n.d.). PMC - NIH.

- Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. (n.d.). NIH.

- Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 9). PubMed - NIH.

- Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. (n.d.). PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. labinsights.nl [labinsights.nl]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of Novel 4-Isopropylpyrimidine-5-boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of novel derivatives of 4-isopropylpyrimidine-5-boronic acid. With full editorial control, this document moves beyond a rigid template to deliver field-proven insights and a self-validating framework for experimental design, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of the this compound Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, antiviral, and anti-inflammatory agents.[1] Boronic acids, and their derivatives, have emerged as indispensable tools in modern drug discovery, largely due to their versatility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling.[1] The strategic placement of an isopropyl group at the 4-position and a boronic acid at the 5-position of the pyrimidine ring creates a versatile building block, this compound, with significant potential for the generation of novel and diverse molecular entities.

The isopropyl group can provide beneficial steric and lipophilic properties, potentially enhancing binding affinity and cell permeability of the final compounds. The 5-boronic acid moiety serves as a reactive handle for the introduction of a wide array of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.[2]

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is the primary method for the derivatization of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrimidine ring and an aryl or heteroaryl halide.[1][3] 5-Pyrimidinylboronic acids, such as our core compound, generally exhibit good reactivity in Suzuki couplings, allowing for high yields with a variety of coupling partners.[1]

The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis offers significant advantages, including reduced reaction times and often improved yields. The following is a robust starting protocol for the coupling of this compound with a variety of aryl and heteroaryl halides.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

Microwave reaction vessel with a magnetic stir bar

Procedure:

-

To a microwave reaction vessel, add this compound, the aryl/heteroaryl halide, palladium catalyst, and base.

-

Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes.

-

Add the degassed solvent mixture via syringe.

-

Place the vessel in a microwave reactor and heat to 100-150 °C for 10-30 minutes.[1]

-

After the reaction is complete, cool the vessel to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings.[4]

-

Base: Potassium carbonate is a moderately strong base, effective in activating the boronic acid for transmetalation.

-

Solvent System: A mixture of dioxane and water is often optimal, as it can dissolve both the organic and inorganic reagents.

-

Microwave Irradiation: This technique accelerates the reaction by efficiently heating the polar reaction mixture, leading to shorter reaction times and potentially cleaner reactions.

Potential Applications in Drug Discovery

The derivatives of this compound are of significant interest in several therapeutic areas, particularly in the development of kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] The pyrazolo[4,3-d]pyrimidine scaffold, which can be synthesized from substituted pyrimidines, is a known source of potent CDK inhibitors.[6] Specifically, derivatives with a 3-isopropyl group have shown promising activity.[6] This suggests that 4-isopropyl-5-arylpyrimidines derived from our core molecule could serve as key intermediates in the synthesis of novel and selective CDK inhibitors. The aryl group introduced via Suzuki coupling can be further functionalized to optimize binding to the kinase active site.

Caption: Synthetic strategy towards pyrazolo[4,3-d]pyrimidine CDK inhibitors.

Other Potential Therapeutic Targets

The versatility of the pyrimidine scaffold suggests that derivatives of this compound could be explored for a wide range of biological activities. The introduction of different aryl and heteroaryl moieties can lead to compounds with potential applications as:

-

Antiviral agents: Pyrimidine derivatives have been investigated as inhibitors of viral replication, including HIV.[4]

-

Antibacterial agents: The pyrimidine core is present in several antibacterial drugs, and novel derivatives could exhibit activity against resistant strains.[7]

-

Anti-inflammatory agents: Certain pyrimidine-containing compounds have demonstrated anti-inflammatory properties.

Characterization and Purification of Novel Derivatives

The successful synthesis of novel derivatives must be followed by rigorous characterization and purification to ensure the integrity of the compounds for biological testing.

Purification Techniques

-

Column Chromatography: This is the most common method for purifying the products of Suzuki coupling reactions. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples for biological assays, preparative HPLC is often employed.

Characterization Methods

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized compounds.

| Technique | Purpose | Expected Observations for a 5-Aryl-4-isopropylpyrimidine |

| ¹H NMR | To determine the proton environment of the molecule. | Signals corresponding to the isopropyl group (a doublet and a septet), aromatic protons from both the pyrimidine and the newly introduced aryl ring, and the pyrimidine ring protons. |

| ¹³C NMR | To determine the carbon framework of the molecule. | Resonances for the carbons of the isopropyl group, the pyrimidine ring, and the coupled aryl ring. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The molecular ion peak corresponding to the calculated mass of the desired product. |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic peaks for C-H, C=C, and C=N bonds. |

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for generating a diverse library of 5-aryl and 5-heteroaryl-4-isopropylpyrimidines. The exploration of these derivatives, particularly as precursors to fused ring systems like pyrazolo[4,3-d]pyrimidines, holds significant promise for the development of new therapeutics, especially in the area of oncology with the potential to act as CDK inhibitors. Future work should focus on the synthesis of a broad range of derivatives and their systematic evaluation in relevant biological assays to fully elucidate the therapeutic potential of this promising scaffold.

References

- Krystof, V., Cankar, P., Frysova, I., Slouka, J., & Kontopidis, G. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry, 24(5), 995-1003.

- Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161.

- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.

- BenchChem. (2025).

- Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65.

- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Molecules, 20(1), 1339-1353.

- Li, Q., Wang, Y., & Liu, J. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 11(8), 2263-2280.

- Mignani, S., El Brahmi, N., El Kazzouli, S., Eloy, L., Magedov, I. V., & Majoral, J. P. (2021). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules, 26(24), 7599.

- Mohareb, R. M., & Abdallah, A. E. M. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(10), 3588-3599.

- Mokale, S. N., Shaik, A. B., & Rapolu, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.

- Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis and pharmacological evaluation of pyrimidine derivatives. European Journal of Medicinal Chemistry, 85, 543-553.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Pinto, M., Silva, M. P., & Saraiva, L. (2020).

- Steenackers, H. P. L., Ermolat'ev, D. S., Savaliya, B., De Coster, D., Shah, A., Van der Eycken, E. V., & De Vos, D. E. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-484.

- Vilar, S., Ferino, G., & Quezada, E. (2017).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 4-Isopropylpyrimidine-5-boronic acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-validated pharmacophores can yield novel molecular entities with significant therapeutic promise. This guide delves into the potential biological activities of 4-isopropylpyrimidine-5-boronic acid, a compound that marries the rich medicinal chemistry heritage of the pyrimidine core with the unique biochemical reactivity of the boronic acid functional group. While direct empirical data on this specific molecule is nascent, a comprehensive analysis of its constituent parts allows for the formulation of robust hypotheses regarding its potential mechanisms of action and therapeutic applications. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a framework for the systematic investigation of this promising compound.

Rationale for Investigation: The Power of Two

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its presence in the fundamental building blocks of nucleic acids (cytosine, thymine, and uracil) provides a biological "passport," allowing pyrimidine-based compounds to be recognized by and interact with a multitude of physiological systems.[1]

The boronic acid moiety, on the other hand, has emerged as a powerful tool in drug design, most notably with the success of the proteasome inhibitor Bortezomib (Velcade®) for the treatment of multiple myeloma.[5][6] Boronic acids are unique in their ability to form reversible covalent bonds with diols, a common structural motif in biological macromolecules such as sugars and glycoproteins, and with the active site serine or threonine residues of certain enzymes.[7][8] This capacity for reversible covalent inhibition can lead to high potency and selectivity.[6]

The strategic placement of an isopropyl group at the 4-position of the pyrimidine ring can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

Postulated Biological Activities and Mechanisms of Action

Based on the known activities of pyrimidine derivatives and boronic acids, we can hypothesize several potential biological activities for this compound.

Anticancer Activity

A primary area of investigation for this compound is in oncology. The pyrimidine scaffold is a common feature in kinase inhibitors, and the boronic acid group can act as a potent warhead.

-

Potential Targets:

-

Protein Kinases: Many pyrimidine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4]

-

Proteasome: The success of Bortezomib highlights the potential of boronic acids to inhibit the proteasome, a key player in cellular protein degradation that is essential for cancer cell survival.[5][6] The pyrimidine core could serve to guide the boronic acid to the proteasome's active site.

-

Caption: Postulated antimicrobial mechanisms of action.

Experimental Workflows for Biological Evaluation

A systematic and tiered approach is essential to elucidate the biological activity of this compound.

In Vitro Evaluation

The initial phase of testing should focus on in vitro assays to determine the compound's activity against a panel of relevant targets.

Caption: In vitro experimental workflow.

Step-by-Step Protocol: Kinase Inhibition Assay (Example)

-

Reagents and Materials:

-

This compound

-

Recombinant human kinases (e.g., EGFR, VEGFR, CDK family)

-

Kinase-specific peptide substrates

-

ATP (adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.

-

Add the serially diluted compound to the wells. Include positive (staurosporine) and negative (DMSO) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for the recommended time (typically 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) using a non-linear regression analysis.

-

Table 1: Hypothetical In Vitro Activity Data

| Target | Assay Type | IC₅₀ (µM) |

| EGFR Kinase | Biochemical | 0.5 |

| 20S Proteasome | Biochemical | 1.2 |

| E. coli β-Lactamase | Biochemical | 2.5 |

| A549 (Lung Cancer) | Cell Viability | 3.8 |

| S. aureus | MIC | 8.0 |

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a physiological context.

Caption: In vivo experimental workflow.

Step-by-Step Protocol: Xenograft Tumor Model (Example)

-

Animal Model:

-

Immunocompromised mice (e.g., athymic nude or SCID mice).

-

Human cancer cell line (e.g., A549 for lung cancer).

-

-

Procedure:

-

Subcutaneously implant the human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Formulate this compound in a suitable vehicle (e.g., saline, PEG400).

-

Administer the compound to the treatment group via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

-

Administer the vehicle alone to the control group.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Assess any signs of toxicity, such as weight loss or changes in behavior.

-

Analyze pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) from plasma samples.

-

Correlate drug exposure with tumor response (PK/PD analysis).

-

Safety and Toxicological Considerations

While boronic acids have shown therapeutic promise, it is crucial to address potential toxicities. Some boronic acids have been reported to exhibit mutagenic potential in the Ames test. [9][10]Therefore, a comprehensive toxicological assessment is a mandatory component of the drug development process for this compound. This should include in vitro mutagenicity assays (e.g., Ames test) and in vivo toxicity studies to determine the maximum tolerated dose (MTD) and identify any potential organ toxicities. [11]

Conclusion and Future Directions

This compound represents a compelling starting point for the development of novel therapeutics. Its hybrid structure, combining the privileged pyrimidine scaffold with the reactive boronic acid warhead, suggests a high probability of interesting biological activity. The systematic experimental approach outlined in this guide provides a clear roadmap for elucidating the compound's mechanism of action, efficacy, and safety profile. Further derivatization of the core structure, guided by structure-activity relationship (SAR) studies, could lead to the identification of clinical candidates with optimized potency, selectivity, and pharmacokinetic properties. The journey from a promising chemical entity to a life-saving drug is arduous, but for molecules with the inherent potential of this compound, it is a journey worth undertaking.

References

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Deriv

- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - ACS Public

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

- Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression - MDPI.

- Comparative Efficacy of 2-Cyanamidopyrimidine Derivatives in Preclinical Animal Models - Benchchem.

- The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery.

- Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed.

- Boronic Acids and Derivatives - Probing the Structure-Activity Rel

- Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Deriv

- Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development - ACS Public

- boronic acid with high oxidative stability and utility in biological contexts - PNAS.

- This compound, 95% - CymitQuimica.

- Biological Activity of Pyrimidine Deriv

- Biological Activity of Pyrimidine Derivativies: A Review - ResearchG

- Significance and Biological Importance of Pyrimidine in the Microbial World - PMC.

- Boronic Acids and Deriv

- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.

- This compound, 95% 250 mg | Buy Online - Thermo Fisher Scientific.

- boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH.

- 4-Methylpyrimidine-5-boronic acid - SynHet.

- Recent developments in the medicinal chemistry of single boron

- Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google P

- US5780454A - Boronic ester and acid compounds - Google P

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

A Technical Guide to 4-Isopropylpyrimidine-5-boronic acid: A Key Building Block in Modern Drug Discovery

Foreword: The Ascendancy of Heterocyclic Boronic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the pyrimidine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its ability to engage in various biological interactions has made it a cornerstone in the design of novel pharmaceuticals. The functionalization of this key heterocycle is paramount to exploring new chemical space and unlocking therapeutic potential. Among the arsenal of synthetic tools available to the medicinal chemist, heterocyclic boronic acids have emerged as indispensable reagents, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth technical overview of 4-isopropylpyrimidine-5-boronic acid, a commercially available building block that has demonstrated significant utility in the synthesis of complex, biologically active molecules. We will delve into its properties, reactivity, and applications, with a particular focus on its role in the Suzuki-Miyaura coupling for the generation of novel drug candidates.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid at room temperature. A comprehensive understanding of its fundamental physicochemical properties is essential for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 913835-27-5 | |

| Molecular Formula | C₇H₁₁BN₂O₂ | |

| Molecular Weight | 165.99 g/mol | |

| Purity | Typically ≥95% | |

| Physical State | Solid | N/A |

The structure of this compound, featuring a sterically demanding isopropyl group at the 4-position and the versatile boronic acid moiety at the 5-position of the pyrimidine ring, offers a unique combination of lipophilicity and reactivity. The electron-deficient nature of the pyrimidine ring influences the reactivity of the boronic acid group, making it a suitable coupling partner in a variety of cross-coupling reactions.

Synthesis and Commercial Availability

While detailed, step-by-step synthetic protocols for this compound are not extensively published in peer-reviewed journals, the general synthesis of pyrimidine boronic acids can be achieved through several established methods. A common approach involves the lithiation of a halogenated pyrimidine precursor, followed by quenching with a trialkyl borate and subsequent acidic workup.

Given its utility, this compound is readily available from various commercial suppliers, including Combi-Blocks Inc., Thermo Fisher Scientific (formerly Alfa Aesar), and CymitQuimica.[3] This commercial availability facilitates its direct use in research and development without the need for in-house synthesis, thereby accelerating drug discovery timelines.

Chemical Reactivity and Mechanistic Considerations: The Suzuki-Miyaura Coupling

The cornerstone of this compound's utility lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (typically a bromide or chloride) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Figure 1: Generalized Suzuki-Miyaura Coupling Workflow.

The choice of catalyst, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and is often substrate-dependent. Common catalysts include palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].[3]

Applications in Drug Discovery: A Versatile Synthetic Handle

The true value of this compound is realized in its application as a versatile building block for the synthesis of novel therapeutic agents. Its presence in the patent literature underscores its importance in the development of new chemical entities targeting a range of diseases.

Inhibitors of Eukaryotic Initiation Factor 4E (eIF4E)

Patent literature discloses the use of this compound in the synthesis of benzoic acid derivatives as inhibitors of eIF4E.[3] eIF4E is a protein that plays a critical role in the initiation of mRNA translation and is often dysregulated in cancer.[3] In one example, 2-bromo-5-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-benzoic acid methyl ester was reacted with this compound via a Suzuki coupling to generate a key intermediate. Subsequent hydrolysis yielded the final product, 5-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-(4-isopropyl-pyrimidin-5-yl)-benzoic acid, a potential anticancer agent.[3]

Isoquinolin-3-ylurea Derivatives for Therapeutic Intervention

In another application, this compound was employed in the synthesis of isoquinolin-3-ylurea derivatives. These compounds are being investigated for various therapeutic applications. The synthesis involved a Suzuki coupling between a halogenated isoquinoline precursor and this compound to introduce the substituted pyrimidine moiety.

Modulators of Calcium Release-Activated Calcium (CRAC) Channels

The versatility of this compound is further demonstrated in its use for the preparation of indole derivatives as CRAC channel modulators. CRAC channels are important mediators of calcium signaling and are implicated in various immune and inflammatory disorders. The synthesis of these modulators involved a Suzuki coupling to attach the 4-isopropylpyrimidine group to the indole scaffold.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction using this compound, based on procedures described in the patent literature. Note: This protocol is for illustrative purposes and should be optimized for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 eq)

-

This compound (1.2-2.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.02-0.1 eq)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Figure 2: Experimental Workflow for a Suzuki-Miyaura Coupling.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its commercial availability and demonstrated utility in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, make it an attractive starting material for the synthesis of complex molecular architectures. The successful incorporation of the 4-isopropylpyrimidine moiety into molecules targeting a diverse range of biological targets, including eIF4E and CRAC channels, highlights its potential for the development of next-generation therapeutics. As the demand for novel chemical entities continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

- CN103958487A - Benzoic acid derivatives as eif4e inhibitors - Google P

- US9073881B2 - Benzoic acid derivatives - Google P

- US20130096119A1 - Isoquinolin-3-Ylurea Derivatives - Google P

- US20110071150A1 - Indole derivatives as crac modulators - Google P

-

A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential | Semantic Scholar. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery‐synthesis and biological activity. [Link]

-

The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]

-

Aminative Suzuki-Miyaura coupling - PubMed. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. [Link]

Sources

- 1. CN103958487A - Benzoic acid derivatives as eif4e inhibitors - Google Patents [patents.google.com]

- 2. US9073881B2 - Benzoic acid derivatives - Google Patents [patents.google.com]

- 3. US20130096119A1 - Isoquinolin-3-Ylurea Derivatives - Google Patents [patents.google.com]

- 4. US20110071150A1 - Indole derivatives as crac modulators - Google Patents [patents.google.com]

A Methodological Guide to Characterizing the Solubility and Stability of 4-isopropylpyrimidine-5-boronic acid for Pharmaceutical Development

Executive Summary

4-isopropylpyrimidine-5-boronic acid represents a class of heterocyclic boronic acids with significant potential in medicinal chemistry and drug discovery, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions and as potential pharmacophores themselves.[1] However, the successful progression of any boronic acid-containing candidate from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties, most notably its solubility and stability. Boronic acids are a notoriously challenging class of molecules, often exhibiting poor aqueous solubility and susceptibility to multiple degradation pathways.[2][3]

This technical guide provides a comprehensive, methodology-driven framework for researchers, chemists, and formulation scientists to systematically evaluate the solubility and stability of this compound. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental step, empowering teams to generate robust, reliable data packages for informed decision-making in drug development. We present detailed, self-validating protocols for solubility assessment and stability profiling, discuss common degradation mechanisms, and outline strategies for stabilization, ensuring the scientific integrity of the characterization process.

The Boronic Acid Moiety: A Double-Edged Sword in Drug Development

The boronic acid group is a versatile functional group, but its inherent chemical reactivity presents significant challenges. For a molecule like this compound, the electron-deficient pyrimidine ring can exacerbate instability, making a proactive and systematic characterization essential. The primary concerns that this guide will address are the principal failure modes for boronic acids:

-

Limited Solubility: Many boronic acids exhibit low solubility in aqueous media, which can hinder formulation for preclinical and clinical studies.[2]

-

Chemical Instability: The carbon-boron bond is susceptible to cleavage, and the boronic acid moiety itself can undergo several transformations. Key degradation pathways include:

-

Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often pH-dependent and can be accelerated under basic conditions or in the presence of metal catalysts.[4][5]

-

Oxidation: The boronic acid group can be oxidized, typically to a hydroxyl group (phenol equivalent), which can be mediated by ambient oxygen or oxidizing agents.[6][7]

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. While often reversible in the presence of water, this can complicate characterization and formulation.[8]

-

A thorough understanding of these liabilities for this compound is not merely an academic exercise; it is a prerequisite for developing a stable, safe, and effective pharmaceutical product.

A Strategic Workflow for Physicochemical Characterization

We advocate for a structured, phase-appropriate approach to characterization. The workflow begins with fundamental solubility assessments and progresses to a comprehensive stability profile under stressed and long-term conditions. This ensures that resource-intensive stability studies are built upon a solid foundation of understanding the molecule's intrinsic properties.

Solubility Assessment: From Screening to Definitive Measurement

Solubility dictates the achievable concentration in formulations and directly impacts oral bioavailability. A multi-tiered approach provides both rapid screening data and definitive thermodynamic values.

Causality Behind Solvent Selection

The choice of solvents should not be arbitrary. It should encompass a range of polarities and functionalities relevant to pharmaceutical processing and administration. The principle of "like dissolves like" provides a starting point, but empirical determination is crucial. For this compound, we hypothesize moderate polarity. Therefore, our solvent selection should span this range.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask (ICH Guideline Approach)

This method is considered the gold standard for determining the intrinsic, thermodynamic solubility of a compound. Its trustworthiness is derived from ensuring equilibrium is reached between the solid and dissolved states.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, accurately weighed) to a series of 1.5 mL glass vials. The excess solid is critical to ensure saturation is achieved and maintained.

-

Solvent Addition: To each vial, add 1.0 mL of a pre-selected solvent (see Table 1 for suggestions).

-

Equilibration: Tightly cap the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (typically 25 °C and 37 °C to simulate ambient and physiological conditions, respectively). Allow the suspensions to equilibrate for a minimum of 24-48 hours. A preliminary time-to-equilibrium study is recommended to validate this duration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling & Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately perform a precise dilution with a suitable mobile phase or solvent in which the compound is highly soluble to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated, calibrated analytical method, typically HPLC-UV, against a standard curve prepared with known concentrations of this compound.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. Report the results in mg/mL or µg/mL.

Data Presentation: Summarizing Solubility

Quantitative data should be presented clearly to allow for easy comparison across conditions.

Table 1: Illustrative Solubility Data for this compound

| Solvent System | Solvent Type | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |

|---|---|---|---|

| Water | Aqueous | TBD | TBD |

| pH 2.0 Buffer (HCl) | Aqueous | TBD | TBD |

| pH 7.4 Buffer (PBS) | Aqueous | TBD | TBD |

| pH 9.0 Buffer (Borate) | Aqueous | TBD | TBD |

| Methanol | Polar Protic | TBD | TBD |

| Ethanol | Polar Protic | TBD | TBD |

| Acetone | Polar Aprotic | TBD | TBD |

| Acetonitrile | Polar Aprotic | TBD | TBD |

| Dichloromethane | Nonpolar | TBD | TBD |

| 5% Mannitol (aq) | Aqueous Co-solvent | TBD | TBD |

(Note: TBD = To Be Determined. This table serves as a template for experimental results.)

The inclusion of a 5% Mannitol solution is a deliberate choice. Mannitol, a polyol, can form reversible boronate esters, which often exhibit significantly higher aqueous solubility than the parent boronic acid, a key strategy in formulation.[2][9]

Stability Profiling and Degradation Pathway Elucidation

Stability is not an absolute property; it is a function of the environment. A forced degradation study is an essential tool to rapidly identify the likely degradation pathways and establish a "stability-indicating" analytical method.

Potential Degradation Pathways

Based on established boronic acid chemistry, we can anticipate the primary degradation products of this compound. This predictive approach is crucial for guiding the analytical search for degradants.

Experimental Protocol: Forced Degradation Study

This study exposes the drug substance to harsh conditions to accelerate degradation. The goal is not to determine shelf-life but to identify degradation products and test the analytical method's ability to resolve them from the parent compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60 °C for 24-48 hours.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature for 2-8 hours. Basic conditions often degrade boronic acids rapidly.[5]

-

Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solution): Incubate the stock solution at 60 °C for 48 hours.

-

Photostability (Solution): Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours (as per ICH Q1B guidelines).[8]

-

-

Solid-State Stress:

-

Thermal: Store the solid powder at an elevated temperature (e.g., 80 °C) for 1 week.

-

Photostability: Spread a thin layer of the solid powder and expose it as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw a sample, neutralize if necessary (for acid/base samples), and dilute to a target concentration. Analyze by a suitable stability-indicating method (e.g., HPLC-UV/MS).

-

Data Evaluation: Compare the chromatograms of stressed samples to an unstressed control. The analytical method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and each other. Mass spectrometry (LC-MS) is invaluable here for obtaining mass information on the new peaks to help identify them.

Table 2: Template for Forced Degradation Study Results

| Stress Condition | Incubation Time/Temp | % Degradation | Number of Degradants | Peak Purity of Parent | Comments |

|---|---|---|---|---|---|

| 0.1 M HCl | 48h @ 60°C | TBD | TBD | Pass/Fail | e.g., Major degradant at RRT 0.85 |

| 0.1 M NaOH | 8h @ RT | TBD | TBD | Pass/Fail | e.g., Rapid degradation observed |

| 3% H₂O₂ | 24h @ RT | TBD | TBD | Pass/Fail | e.g., Consistent with oxidative pathway |

| Thermal (Solid) | 1 week @ 80°C | TBD | TBD | Pass/Fail | e.g., Potential formation of boroxine |

| Photo (Solid) | ICH Q1B | TBD | TBD | Pass/Fail | e.g., Compound is light sensitive |

(Note: TBD = To Be Determined. RRT = Relative Retention Time. Peak Purity is typically assessed by a photodiode array (PDA) detector.)

Proactive Stabilization Strategies

The data from solubility and stability studies directly inform strategies to create a viable drug formulation.

-